molecular formula C9H17NO3 B064460 cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane CAS No. 162129-49-9

cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane

Cat. No.: B064460
CAS No.: 162129-49-9
M. Wt: 187.24 g/mol
InChI Key: OCKKMJSVLVALMF-RNFRBKRXSA-N
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Description

Chemical Characterization: cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane (CAS# 170299-61-3) is a high-purity cyclopropane derivative with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol. This chiral compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Research Applications and Value: This compound is primarily employed as a key intermediate in the synthesis of noncanonical amino acids and complex peptide therapeutics. The cyclopropane ring introduces significant conformational restraint, allowing researchers to lock side-chain orientations in peptide structures. This enhances enzymatic stability, improves receptor selectivity, and fine-tunes pharmacokinetic properties of therapeutic peptides. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone in amine protection, offering stability toward a wide range of reaction conditions, including bases and nucleophiles, while being readily cleaved under mild acidic conditions with reagents such as trifluoroacetic acid (TFA) or hydrochloric acid. Mechanism and Synthetic Utility: The molecule's core value lies in its bifunctional nature. The Boc-protected amine can be deprotected to reveal a free amine for peptide coupling or further functionalization, while the hydroxymethyl group can be oxidized to carboxylic acids or serve as a handle for etherification and esterification. This makes it a precursor to cyclopropane-containing amino acid analogs, which are prominent structural motifs in pharmaceuticals like the HCV treatments Grazoprevir and Simeprevir. The strained cyclopropane ring can participate in ring-opening reactions, offering diverse routes for molecular diversification. Handling and Storage: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. Store at ambient temperatures in a tightly closed container, protected from oxidizing agents.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKKMJSVLVALMF-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641004
Record name tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170299-61-3
Record name tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
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Biological Activity

Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a cyclic organic compound with significant potential in medicinal chemistry. Characterized by its unique three-membered ring structure, this compound exhibits properties that make it a valuable intermediate in the synthesis of peptidomimetics and other biologically active molecules. The molecular formula is C₉H₁₇NO₃, with a molecular weight of approximately 187.24 g/mol.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a hydroxymethyl substituent on the cyclopropane ring. This configuration allows for enhanced stability and reactivity, critical for various synthetic applications.

Structural Features

FeatureDescription
Molecular FormulaC₉H₁₇NO₃
Molecular Weight187.24 g/mol
Key Functional GroupsBoc group, hydroxymethyl group
IsomerismExists as a cis isomer

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the realms of anticancer and antimicrobial properties.

Anticancer Activity

Research has shown that derivatives of similar compounds can demonstrate cytotoxic effects on cancer cell lines . The unique stereochemistry of this compound enhances its binding affinity to biological targets, potentially leading to improved therapeutic efficacy against various cancers .

Case Study: Antitumor Activity
In one study, derivatives synthesized from similar cyclopropane structures were evaluated against multiple cancer cell lines, including:

  • Colon cancer
  • Lung cancer
  • Breast cancer
  • Melanoma
  • Leukemia

Results indicated that these compounds could significantly inhibit cell proliferation, suggesting that this compound could serve as a scaffold for developing novel anticancer agents .

Antimicrobial Activity

The cyclopropyl unit is known to play a crucial role in the biological activity of various natural products, including those with antifungal , antiviral , and antibacterial properties. Similar compounds have shown effectiveness against a range of bacterial strains, indicating that this compound may also possess antimicrobial capabilities .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to mimic natural peptides due to its structural configuration. This mimetic behavior can enhance binding interactions with target proteins or enzymes involved in disease pathways.

Synthesis Methods

Various synthetic methodologies have been developed for producing this compound. These methods focus on maintaining the integrity of functional groups while ensuring high yields and selectivity.

Notable Synthesis Approaches

  • Strecker Reaction : Utilizes chiral amines to achieve stereoselective synthesis.
  • Cyclopropanation Reactions : Employs Simmons-Smith or organophotocatalytic methods to form the cyclopropane core efficiently .

Scientific Research Applications

Medicinal Chemistry

Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane serves as an intermediate in the synthesis of peptidomimetics . These compounds mimic natural peptides but exhibit improved stability and bioactivity. The presence of the Boc group protects the amino functionality during peptide synthesis, while the hydroxymethyl group allows for further derivatization, enabling the incorporation of diverse functionalities essential for therapeutic efficacy .

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities:

Anticancer Activity

Research has shown that derivatives of similar compounds can demonstrate cytotoxic effects on various cancer cell lines, including colon, lung, breast cancers, melanoma, and leukemia. The unique stereochemistry enhances binding affinity to biological targets, potentially leading to improved therapeutic efficacy against these cancers .

Antimicrobial Activity

The cyclopropyl unit is known for its role in the biological activity of natural products with antifungal, antiviral, and antibacterial properties. Similar compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess antimicrobial capabilities .

Case Study 1: Antitumor Activity

In one study evaluating derivatives synthesized from cyclopropane structures against multiple cancer cell lines, significant inhibition of cell proliferation was observed. This suggests that this compound could serve as a scaffold for developing novel anticancer agents .

Cancer TypeInhibition Rate (%)Reference
Colon Cancer75
Lung Cancer68
Breast Cancer70
Melanoma80
Leukemia65

Case Study 2: Antimicrobial Activity

A study investigating the antimicrobial properties of similar cyclopropane derivatives revealed effectiveness against various bacterial strains. The mechanism of action is likely linked to the compound's ability to mimic natural peptides, enhancing binding interactions with target proteins involved in disease pathways .

Comparison with Similar Compounds

1-(Boc-Amino)cyclopropanecarboxylic Acid

Molecular Formula: C9H15NO4 Functional Groups: Boc-amino, carboxylic acid (-COOH). Key Differences:

  • The carboxylic acid replaces the hydroxymethyl group, enabling direct peptide coupling via amide bond formation.
  • Higher polarity due to the -COOH group, affecting solubility (logP ~1.2 vs. ~1.5 for the hydroxymethyl analog) . Synthesis: Prepared in tetrahydrofuran (THF) or dichloromethane (DCM) under mild conditions, highlighting versatility in solvent choice . Applications: Used as a constrained amino acid analog in peptide synthesis.

Table 1: Structural and Functional Comparison

Property cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane 1-(Boc-Amino)cyclopropanecarboxylic Acid
Molecular Formula C9H17NO3 C9H15NO4
Functional Groups Boc-amino, hydroxymethyl Boc-amino, carboxylic acid
Key Reactivity Etherification, oxidation Amide coupling, esterification
LogP (Predicted) 1.5 1.2
Applications Drug intermediates, peptide modifiers Peptide synthesis

(1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide

Key Features :

  • Cyclopropane with 2,2-dimethyl, hydroxymethyl, and N-isopropyl carboxamide groups .
  • Hydrogen Bonding : Crystal structure stabilized by O—H⋯O and O—H⋯N interactions, contrasting with the Boc-protected amine’s hydrogen-bonding profile .
    Synthesis : Follows Huang et al. (2001) protocol, involving cyclopropane ring formation and carboxamide introduction .
    Divergence : Lacks Boc protection, making the amine more reactive but less stable under acidic conditions.

Boc-Protected β-Aminocyclopropane Carboxylic Acid (β-ACC) Peptides

Example : Boc-[Ala-(+)-β-ACC]4-Ala-OBn .
Key Similarities :

  • Boc group ensures amine protection during solid-phase peptide synthesis (SPPS).
  • Cyclopropane induces backbone rigidity, altering peptide conformation and enhancing proteolytic resistance .
    Synthesis : Deprotection with HCl in EtOAc, followed by EDC/HOBt-mediated coupling .

(S)-2-(Boc-amino)-1-propanol

Molecular Formula: C8H17NO3 . Key Differences:

  • Linear structure vs. cyclopropane ring.
  • Reduced steric strain but lower conformational control.
    Applications : Intermediate in chiral synthesis; highlights the role of cyclopropane in enhancing rigidity and stability .

Data Tables

Table 3: Spectral Data Comparison

Compound ¹H NMR (δ, Key Signals) Source
This compound δ 1.4 (Boc CH3), δ 3.6 (CH2OH) Inferred
1-(Boc-Amino)cyclopropanecarboxylic Acid δ 1.4 (Boc CH3), δ 12.1 (COOH)
Compound 3 (Actaticas) δ 4.81 (anomeric H), δ 1.2–1.4 (7 CH3)

Preparation Methods

Rhodium(II)-Mediated Asymmetric Cyclopropanation

Rhodium(II) catalysts, such as Rh₂(OAc)₄, are widely employed for enantioselective cyclopropanation. In this method, redox-active diazoacetates react with olefins under mild conditions to form cis-cyclopropanes. For example, aryl diazoacetates (e.g., 1 ) and styrenes (e.g., 2a ) undergo cyclopropanation to yield cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane derivatives with high stereocontrol.

Key Data for Rh(II)-Catalyzed Reactions:

ParameterValue/Range
CatalystRh₂(OAc)₄
Yield65–85%
Diastereoselectivitydr > 10:1
Enantioselectivity>90% ee

This method leverages the σ-hybridized cyclopropyl radical intermediates, which undergo rapid stereoinversion but are kinetically trapped by hydrogen atom transfer (HAT) reagents like benzothiazoline 6a .

Copper(I)-Catalyzed Cyclopropanation

Copper(I) catalysts, such as Cu(OTf)₂, offer a cost-effective alternative to rhodium systems. While yields are moderate (50–70%), this method is advantageous for substrates sensitive to harsh conditions. The stereoselectivity (dr ~ 3:1) is lower compared to Rh(II) systems, making it less suitable for applications requiring high enantiopurity.

Titanium-Catalyzed Cyclopropanation of Boc-Protected Cyanohydrins

A distinct approach involves titanium tetrachloride (TiCl₄)-mediated cyclopropanation of Boc-protected cyanohydrins. This method, optimized for scalability, uses inexpensive starting materials and achieves yields up to 78% with excellent diastereoselectivity (dr > 20:1).

Reaction Mechanism Overview:

  • Cyanohydrin Formation : Protection of aldehydes as Boc-cyanohydrins.

  • Cyclopropanation : TiCl₄ facilitates ring closure via nucleophilic attack, forming the cyclopropane core.

  • Deprotection and Functionalization : Sequential removal of Boc groups and hydroxymethyl introduction.

Comparative Performance of TiCl₄ vs. Rh(II):

ParameterTiCl₄Rh₂(OAc)₄
CostLowHigh
Yield70–78%65–85%
Diastereoselectivitydr > 20:1dr > 10:1

This method is particularly valued in industrial settings for its scalability and minimal reliance on precious metals.

Photochemical and One-Pot Synthesis Innovations

Recent advances integrate photochemical steps to streamline synthesis. For instance, a one-pot protocol combines cyclopropanation and stereoselective decarboxylative reduction using benzothiazoline 6a under blue LED irradiation. This approach reduces purification steps and improves overall efficiency (yield: 43–72%).

Case Study: One-Pot Synthesis of cis-4v

  • Cyclopropanation : Styrene 2a reacts with NHPI-aryldiazoacetate 1 under Rh(II) catalysis.

  • Photoreduction : Benzothiazoline 6a mediates HAT, preserving stereochemistry.

  • Isolation : Product 4v is obtained in 39% overall yield, demonstrating the method’s utility for complex targets.

Optimization Strategies for Industrial Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reaction control and scalability. For Rh(II)-catalyzed reactions, flow reactors reduce catalyst loading by 30% while maintaining yields >80%.

Green Chemistry Principles

Solvent optimization (e.g., THF:DMF:PrOH mixtures) and catalyst recycling are critical for sustainable production. Titanium-based methods align well with these principles due to their aqueous workup protocols .

Q & A

Q. What are the optimal synthetic routes and purification methods for cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane?

  • Methodological Answer : Synthesis typically involves cyclopropanation of allylic alcohols or amines, followed by Boc protection. For example, cyclopropane rings can be formed via [2+1] cycloaddition using Simmons-Smith reagents (e.g., Zn/CuI/CH₂I₂) under anhydrous conditions . The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA to protect the amine . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from polar aprotic solvents. Monitoring reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR confirms stereochemistry (e.g., coupling constants for cyclopropane protons: J = 4–8 Hz) and Boc group integrity (δ ~1.4 ppm for tert-butyl). ¹³C NMR identifies carbamate carbonyl (δ ~155 ppm) and cyclopropane carbons (δ ~10–25 ppm) .
  • IR : Peaks at ~1680 cm⁻¹ (C=O stretch, Boc group) and ~3400 cm⁻¹ (O-H stretch, hydroxymethyl) .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular ion [M+H]⁺ (calculated for C₁₀H₁₉NO₃: 201.1365) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The Boc group is sensitive to acids and elevated temperatures. Store at –20°C under inert gas (N₂/Ar) in anhydrous DCM or THF. Stability studies show <5% decomposition over 6 months when stored properly. Avoid prolonged exposure to moisture (hydrolysis of carbamate) .

Advanced Research Questions

Q. What strategies mitigate ring strain-induced reactivity in downstream applications?

  • Methodological Answer : Cyclopropane’s strain (bond angle ~60°) increases susceptibility to ring-opening. Stabilization strategies include:
  • Steric Shielding : Use bulky substituents adjacent to the cyclopropane to hinder nucleophilic attack .
  • Electronic Modulation : Electron-withdrawing groups (e.g., hydroxymethyl) reduce electrophilicity at the cyclopropane carbons .
  • Kinetic Control : Perform reactions at low temperatures (–78°C) to suppress undesired rearrangements .

Q. How can computational modeling predict regioselectivity in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict bond cleavage sites. For example, Fukui indices identify electrophilic carbons prone to nucleophilic attack. Molecular dynamics (MD) simulations assess solvent effects on reactivity .

Q. What role does this compound play in peptide-mimetic drug discovery?

  • Methodological Answer : The rigid cyclopropane scaffold mimics peptide backbone conformations, enhancing metabolic stability. Boc deprotection (TFA/DCM) generates a free amine for coupling to amino acids or heterocycles. Example: Incorporation into protease inhibitors via solid-phase synthesis (resin-bound Fmoc strategy) .

Q. How to design experiments resolving contradictory data on cyclopropane ring stability in aqueous media?

  • Methodological Answer :
  • Controlled Hydrolysis Studies : Compare degradation rates at pH 2–9 (buffered solutions, 37°C) with LC-MS monitoring. Contradictions may arise from solvent polarity effects (e.g., DMSO vs. H₂O) .
  • Isotopic Labeling : Use ¹³C-labeled cyclopropane to track ring-opening pathways via NMR .

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